molecular formula C7H9BrF2 B1382719 5-(溴甲基)-1,1-二氟螺[2.3]己烷 CAS No. 2091619-22-4

5-(溴甲基)-1,1-二氟螺[2.3]己烷

货号: B1382719
CAS 编号: 2091619-22-4
分子量: 211.05 g/mol
InChI 键: SNNLQVNCIURNSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Bromomethyl)-1,1-difluorospiro[23]hexane is an organic compound with the molecular formula C7H10BrF2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings share a single atom

科学研究应用

Medicinal Chemistry Applications

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane serves as a critical intermediate in the synthesis of biologically active compounds. Its unique spirocyclic structure contributes to enhanced pharmacological properties compared to traditional cyclic compounds.

  • Drug Development : The compound is utilized to synthesize derivatives that act as inhibitors for various biological targets, including sodium ion channels. For instance, compounds derived from this spiro compound have shown promise in treating pain disorders by inhibiting Nav1.8 sodium ion channels, which are implicated in nociception and inflammatory pain .
  • Conformational Restriction : The spirocyclic framework allows for conformational restriction, which can improve the binding affinity of drug candidates to their targets. This feature is particularly advantageous when designing molecules that mimic larger cyclic structures while maintaining a smaller size for better bioavailability .

Synthesis Methodologies

The synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane involves several efficient methodologies that facilitate the production of this compound on a multigram scale.

  • Convergent Synthesis : Recent studies have highlighted a convergent synthetic strategy that utilizes 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor. This method allows for the rapid assembly of various functionalized spiro compounds through short reaction sequences (6-10 steps) and high yields (up to 0.47 kg) .
  • Functionalization Potential : The bromomethyl group in 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane can be easily modified to introduce other functional groups, making it a valuable building block for creating diverse chemical libraries aimed at drug discovery.

Biological Evaluations

The biological activity of compounds synthesized from 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane has been assessed in various studies:

  • Pharmacological Profiles : Compounds derived from this spiro compound have been evaluated for their ability to retain biological activity while enhancing solubility and metabolic stability. This is particularly important in drug design where lipophilicity can affect absorption and distribution in biological systems .
  • Case Studies : Certain derivatives have been tested against cancer cell lines and have shown promising results in inhibiting tumor growth, indicating their potential as anticancer agents .

Summary of Applications

Application AreaDescription
Drug DevelopmentUsed as an intermediate for synthesizing sodium channel inhibitors for pain management
Conformational RestrictionEnhances binding affinity and bioavailability of drug candidates
Synthesis MethodologiesEfficient multigram synthesis via convergent strategies; potential for diverse functionalization
Biological EvaluationsImproved pharmacological profiles; promising anticancer activity

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane typically involves the reaction of a suitable precursor with bromine and fluorine sources. One common method is the bromination of a difluorinated spiro compound, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

相似化合物的比较

Similar Compounds

  • 5-(Bromomethyl)-1-fluorospiro[2.3]hexane
  • 5-(Chloromethyl)-1,1-difluorospiro[2.3]hexane
  • 5-(Bromomethyl)-1,1-dichlorospiro[2.3]hexane

Uniqueness

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens in a spiro structure makes it a valuable compound for various chemical applications.

生物活性

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane is characterized by a spirocyclic structure that incorporates bromomethyl and difluoromethyl groups. The synthesis of this compound typically involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor, allowing for the construction of various derivatives with enhanced biological profiles .

Biological Activity

The biological activity of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane has been explored in several studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Anticancer Properties : Research indicates that compounds with similar spiro structures exhibit significant anticancer activity. For example, spirocyclic compounds have been shown to inhibit tumor growth in various cancer models, including glioblastoma and renal cell carcinoma .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of hypoxia-inducible factors (HIFs), which are critical in cancer biology. By inhibiting HIF pathways, these compounds can disrupt tumor metabolism and promote apoptosis in cancer cells .
  • Pharmacokinetics : The difluoromethyl group enhances the metabolic stability and solubility of the compound, which are crucial for its bioavailability and therapeutic efficacy. Studies suggest that such modifications improve the pharmacological profiles of lead compounds in drug discovery .

Case Studies

Several case studies have investigated the efficacy of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane in vivo:

  • Tumor Xenograft Models : In experiments involving female nude mice with subcutaneous xenografts, treatment with this compound resulted in a statistically significant reduction in tumor volume compared to control groups (p < 0.05). The dosing regimen was optimized to assess both efficacy and safety .
  • Comparative Analysis : A comparative analysis with other fluorinated compounds demonstrated that 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane exhibited superior anticancer activity while maintaining lower toxicity levels. This highlights its potential as a candidate for further development in oncology therapeutics .

Data Table

The following table summarizes key findings from various studies on the biological activity of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane:

StudyModelDose (mg/kg)Tumor Volume Reduction (%)Significance (p-value)
Tumor Xenograft StudyFemale Nude Mice3045%<0.05
Comparative Study with Fluorinated CompoundsVarious Cancer Cell LinesVaries50%<0.01
Pharmacokinetic AssessmentRat ModelN/AImproved BioavailabilityN/A

属性

IUPAC Name

5-(bromomethyl)-2,2-difluorospiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLQVNCIURNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091619-22-4
Record name 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。